molecular formula C20H18N4O3S B11142701 N~2~-[3-(1,3-benzothiazol-2-ylamino)-3-oxopropyl]-4-methoxy-1H-indole-2-carboxamide

N~2~-[3-(1,3-benzothiazol-2-ylamino)-3-oxopropyl]-4-methoxy-1H-indole-2-carboxamide

Cat. No.: B11142701
M. Wt: 394.4 g/mol
InChI Key: CYRXFFZMSVVYON-UHFFFAOYSA-N
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Description

N~2~-[3-(1,3-benzothiazol-2-ylamino)-3-oxopropyl]-4-methoxy-1H-indole-2-carboxamide is a complex organic compound that features a benzothiazole moiety and an indole structure. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.

Preparation Methods

The synthesis of N2-[3-(1,3-benzothiazol-2-ylamino)-3-oxopropyl]-4-methoxy-1H-indole-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the use of hydroxybenzotriazole (HOBT) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl) as mediators . The reaction conditions often involve dimethyl formamide as a solvent, and the process is carried out under relatively mild conditions to achieve high yields . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring cost-effectiveness and efficiency.

Chemical Reactions Analysis

N~2~-[3-(1,3-benzothiazol-2-ylamino)-3-oxopropyl]-4-methoxy-1H-indole-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the benzothiazole moiety, using reagents like alkyl halides or acyl chlorides.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

N~2~-[3-(1,3-benzothiazol-2-ylamino)-3-oxopropyl]-4-methoxy-1H-indole-2-carboxamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N2-[3-(1,3-benzothiazol-2-ylamino)-3-oxopropyl]-4-methoxy-1H-indole-2-carboxamide involves its interaction with specific molecular targets and pathways. The benzothiazole moiety is known to interact with enzymes and receptors, potentially inhibiting their activity. This interaction can lead to the disruption of essential biological processes in pathogens or cancer cells, resulting in their death or inhibition of growth .

Properties

Molecular Formula

C20H18N4O3S

Molecular Weight

394.4 g/mol

IUPAC Name

N-[3-(1,3-benzothiazol-2-ylamino)-3-oxopropyl]-4-methoxy-1H-indole-2-carboxamide

InChI

InChI=1S/C20H18N4O3S/c1-27-16-7-4-6-13-12(16)11-15(22-13)19(26)21-10-9-18(25)24-20-23-14-5-2-3-8-17(14)28-20/h2-8,11,22H,9-10H2,1H3,(H,21,26)(H,23,24,25)

InChI Key

CYRXFFZMSVVYON-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=C1C=C(N2)C(=O)NCCC(=O)NC3=NC4=CC=CC=C4S3

Origin of Product

United States

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